molecular formula C25H28O6 B1201222 Kushenol E CAS No. 99119-72-9

Kushenol E

Cat. No.: B1201222
CAS No.: 99119-72-9
M. Wt: 424.5 g/mol
InChI Key: ZTEYEFPSJPSRRA-NRFANRHFSA-N
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Description

Kushenol E is a flavonoid compound isolated from the roots of the plant Sophora flavescens. It is known for its significant anticancer activity and its role as a non-competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). This compound has garnered attention in the scientific community due to its potential therapeutic applications, particularly in cancer treatment .

Biochemical Analysis

Biochemical Properties

Kushenol E plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with reactive oxygen species (ROS) and peroxynitrite, neutralizing these harmful molecules and preventing oxidative stress . Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein complex involved in inflammatory responses . This interaction suggests that this compound can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the generation of intracellular ROS, thereby protecting cells from oxidative damage . Furthermore, it modulates the expression of genes involved in antioxidant defense and inflammatory responses, contributing to its protective effects on cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. This compound binds to and inhibits the activity of enzymes involved in ROS production, thereby reducing oxidative stress . Additionally, it can activate antioxidant enzymes, enhancing the cellular antioxidant defense system. This compound also affects gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Long-term studies have shown that this compound can provide sustained protection against oxidative stress and inflammation, highlighting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . Additionally, this compound can modulate the levels of metabolites involved in oxidative stress and inflammation, further contributing to its protective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The distribution of this compound within tissues is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in lipid-rich regions and cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize to cellular compartments such as the mitochondria and endoplasmic reticulum, where it can directly interact with ROS and other biomolecules involved in oxidative stress . The targeting of this compound to these compartments is facilitated by post-translational modifications and targeting signals that direct its localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kushenol E is typically isolated from natural sources, specifically from the roots of Sophora flavescens. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Kushenol E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

Properties

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYEFPSJPSRRA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912859
Record name 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99119-72-9
Record name Kushenol E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99119-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flemiphilippinin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KUSHENOL E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JUH7PH28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities reported for Kushenol E?

A1: this compound, a prenylated flavonoid, has demonstrated various biological activities in in vitro and in silico studies. These include:

  • Antibacterial Activity: this compound exhibits modest antibacterial activity against Acinetobacter baumannii. []
  • Aldose Reductase Inhibition: This compound shows potent inhibitory activity against both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR), suggesting potential for managing diabetic complications. []
  • Inhibition of Advanced Glycation End-products (AGEs): this compound demonstrates promising inhibitory effects on AGE formation, further supporting its potential in addressing diabetic complications. []
  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: this compound acts as a non-competitive inhibitor of IDO1, an enzyme implicated in tumor immune evasion, suggesting potential for cancer immunotherapy. []
  • Antioxidant Activity: While not as potent as some other prenylated flavonoids, this compound displays significant antioxidant potential in assays measuring ABTS radical scavenging, peroxynitrite scavenging, and total reactive oxygen species (ROS) inhibition. []

Q2: How does this compound interact with Indoleamine 2,3-dioxygenase 1 (IDO1)?

A2: this compound has been identified as a non-competitive inhibitor of IDO1. [] While the exact binding site remains to be fully elucidated, kinetic analyses, thermal stability assays, and surface plasmon resonance (SPR) studies confirm its interaction with IDO1. [] Molecular docking simulations and mutagenesis assays are being employed to further characterize the structural details of this interaction. []

Q3: Does the structure of this compound influence its biological activity?

A3: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited, research on related prenylated flavonoids from Sophora flavescens provides some insights:

  • Prenylation: The presence of prenyl groups appears crucial for the inhibitory activity against aldose reductase and AGE formation. []
  • Hydroxyl Group at C-3: Compounds with a 3-hydroxyl group, including this compound, tend to display better inhibitory activity against AGE formation. []

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